Plasma Concentration of N-Desalkyl Itraconazole Relative to Parent ITZ and Other Metabolites in Immunocompromised Patients
In immunocompromised patients receiving oral itraconazole, plasma concentrations of N-desalkyl itraconazole (ND-ITZ) measured 12 h post-dose ranged from 3.5–28.3 ng/mL. This represents approximately 2.5–11% of the concurrent parent ITZ concentration (32.5–1127.1 ng/mL) and exceeds the concentration range of the secondary metabolite keto-itraconazole (KT-ITZ: 1.1–5.4 ng/mL) [1].
| Evidence Dimension | Plasma concentration (ng/mL) 12 h post-dose |
|---|---|
| Target Compound Data | ND-ITZ: 3.5–28.3 ng/mL |
| Comparator Or Baseline | ITZ: 32.5–1127.1 ng/mL; OH-ITZ: 19.0–1166.7 ng/mL; KT-ITZ: 1.1–5.4 ng/mL |
| Quantified Difference | ND-ITZ concentration is 2.5–11% of ITZ and 3.2–5.2× higher than KT-ITZ |
| Conditions | Immunocompromised patients; oral ITZ administration; LC-MS/MS quantification (n=10) |
Why This Matters
Procurement of ND-ITZ reference standard is essential for clinical TDM methods that must accurately quantify this distinct metabolite population.
- [1] Imoto Y, Mino Y, Naito T, Ono T, Kawakami J. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. J Pharm Health Care Sci. 2020;6:11. View Source
